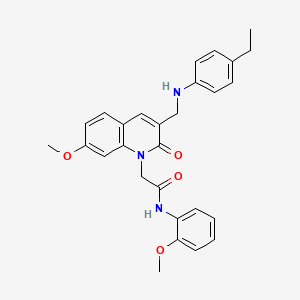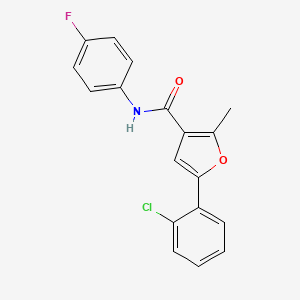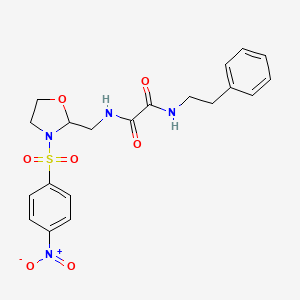![molecular formula C8H12ClNO2 B2951125 3-Aminotricyclo[2.2.1.02,6]heptane-1-carboxylic acid;hydrochloride CAS No. 2490435-71-5](/img/structure/B2951125.png)
3-Aminotricyclo[2.2.1.02,6]heptane-1-carboxylic acid;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Aminotricyclo[2.2.1.02,6]heptane-1-carboxylic acid hydrochloride is a chemical compound with the CAS Number: 2490435-71-5 . It has a molecular weight of 189.64 and its IUPAC name is 3-aminotricyclo [2.2.1.0 (2,6)]heptane-1-carboxylic acid hydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H11NO2.ClH/c9-6-3-1-4-5 (6)8 (4,2-3)7 (10)11;/h3-6H,1-2,9H2, (H,10,11);1H . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
The compound is a powder with a storage temperature of 4 degrees Celsius .作用機序
The exact mechanism of action of 3-Aminotricyclo[2.2.1.02,6]heptane-1-carboxylic acid;hydrochloride hydrochloride is not fully understood. However, studies have suggested that the compound may modulate the activity of the monoamine neurotransmitter systems, including dopamine and norepinephrine. This compound hydrochloride has been shown to inhibit the reuptake of dopamine and norepinephrine, leading to an increase in their extracellular levels. This, in turn, may contribute to the antidepressant and anxiolytic effects of the compound.
Biochemical and Physiological Effects
This compound hydrochloride has been shown to exhibit several biochemical and physiological effects. The compound has been found to increase the levels of dopamine and norepinephrine in the brain, which may contribute to its therapeutic effects. Additionally, this compound hydrochloride has been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that plays a crucial role in the growth and survival of neurons. This may contribute to the neuroprotective effects of the compound.
実験室実験の利点と制限
3-Aminotricyclo[2.2.1.02,6]heptane-1-carboxylic acid;hydrochloride hydrochloride has several advantages for lab experiments. The compound is relatively easy to synthesize and is readily available. Additionally, this compound hydrochloride has been extensively studied, and its pharmacological effects are well-characterized. However, there are some limitations to using this compound hydrochloride in lab experiments. The compound has been shown to exhibit some toxicity at higher doses, which may limit its use in certain experiments. Additionally, the exact mechanism of action of this compound hydrochloride is not fully understood, which may limit its use in some studies.
将来の方向性
There are several future directions for research on 3-Aminotricyclo[2.2.1.02,6]heptane-1-carboxylic acid;hydrochloride hydrochloride. One area of interest is the potential therapeutic applications of the compound in addiction. This compound hydrochloride has been shown to modulate the activity of the dopamine and norepinephrine neurotransmitter systems, which are known to play a crucial role in addiction. Additionally, there is a need for further studies to elucidate the exact mechanism of action of this compound hydrochloride. This may lead to the development of more effective therapeutic agents based on the compound. Finally, there is a need for further studies to evaluate the safety and toxicity of this compound hydrochloride at higher doses.
合成法
3-Aminotricyclo[2.2.1.02,6]heptane-1-carboxylic acid;hydrochloride hydrochloride can be synthesized through a multistep process that involves the reaction of cyclohexanone with ethyl acetoacetate to form a ketoester intermediate. The ketoester is then reduced using sodium borohydride to obtain the corresponding alcohol. The alcohol is then subjected to a reductive amination reaction with 3-aminopiperidine to form the tricyclic compound. The final step involves the addition of hydrochloric acid to obtain the hydrochloride salt of this compound.
科学的研究の応用
3-Aminotricyclo[2.2.1.02,6]heptane-1-carboxylic acid;hydrochloride hydrochloride has been extensively studied for its potential therapeutic applications in various diseases, including depression, anxiety, and addiction. The compound has been shown to exhibit antidepressant and anxiolytic effects in animal models of depression and anxiety. Additionally, this compound hydrochloride has been found to modulate the activity of the dopamine and norepinephrine neurotransmitter systems, which are known to play a crucial role in the pathophysiology of addiction.
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
特性
IUPAC Name |
3-aminotricyclo[2.2.1.02,6]heptane-1-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2.ClH/c9-6-3-1-4-5(6)8(4,2-3)7(10)11;/h3-6H,1-2,9H2,(H,10,11);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBRWGFRONNCKRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3(C1C3C2N)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-2-phenylethenesulfonamide](/img/structure/B2951042.png)
![2-(4-Fluorophenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazole](/img/structure/B2951043.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-(3-benzoyl-6-ethoxy-4-oxoquinolin-1(4H)-yl)acetamide](/img/structure/B2951047.png)
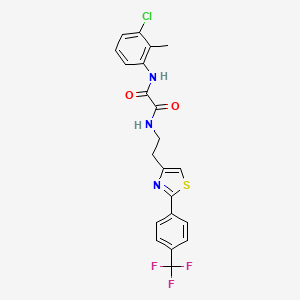
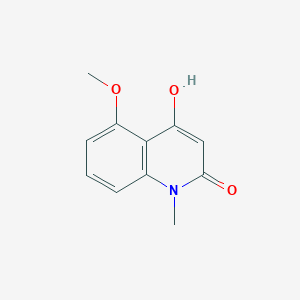
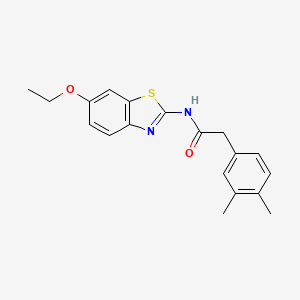
![5-Chloroimidazo[1,2-a]pyrimidine hydrochloride](/img/structure/B2951054.png)
![Ethyl 2-(4-(azepan-1-ylsulfonyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2951055.png)
![N-[(2Z)-3-(4-chlorophenyl)-4-oxo-1,3-thiazolidin-2-ylidene]benzamide](/img/structure/B2951057.png)
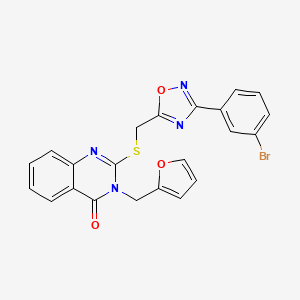
![N-[1-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]azetidin-3-yl]-N-methylpyridine-4-carboxamide](/img/structure/B2951061.png)
